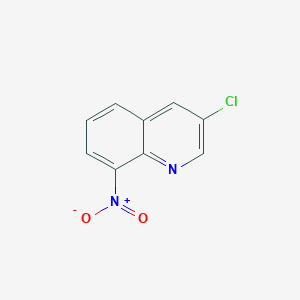

3-Chloro-8-nitroquinoline

描述

3-Chloro-8-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry

准备方法

Synthetic Routes and Reaction Conditions: 3-Chloro-8-nitroquinoline can be synthesized through the chlorination of 8-nitroquinoline. One common method involves the use of sulfuryl chloride in o-dichlorobenzene under reflux conditions . Another method employs N-chlorosuccinimide in acetic acid, which provides a higher yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as yield, cost, and environmental considerations.

化学反应分析

Reduction Reactions

The nitro group at position 8 undergoes selective reduction under various conditions to yield amino derivatives, which serve as intermediates for further functionalization.

Key Findings :

- Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group without affecting the chlorine substituent .

- Hydrolysis of the resulting amine (8-amino-3-chloroquinoline) with 70% H₂SO₄ at 220°C yields 3-chloro-8-hydroxyquinoline .

Substitution Reactions

The chlorine atom at position 3 participates in nucleophilic substitution, while the nitro group directs reactivity through electronic effects.

Mechanistic Insight :

- The chlorine atom undergoes nucleophilic aromatic substitution (SₙAr) in polar aprotic solvents, facilitated by the electron-withdrawing nitro group .

Halogenation Reactions

The quinoline ring undergoes electrophilic halogenation at positions activated by the nitro group.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination at position 5 | Br₂ in CH₃CN at 0°C | 3-Chloro-5-bromo-8-nitroquinoline | 37% |

Regioselectivity :

- Bromination occurs preferentially at position 5 (meta to the nitro group) due to electronic directing effects .

Vicarious Nucleophilic Substitution (VNS)

The nitro group enables substitution at adjacent positions via VNS mechanisms.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination at position 7 | Potassium carbazolide in THF, reflux | 7-Carbazol-9-yl-3-chloro-8-nitroquinoline | 62% |

Mechanistic Pathway :

Condensation Reactions

The nitro group facilitates condensation with hydrazines or amines to form hydrazones or Schiff bases.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate in ethanol, 80°C | 3-Chloro-8-nitroquinoline hydrazone | 85% |

Applications :

科学研究应用

Chemistry

- Intermediate in Synthesis : 3-Chloro-8-nitroquinoline is utilized as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic aromatic substitution and reduction, makes it valuable for developing new derivatives with enhanced properties .

Biology

- Antimicrobial Activity : Studies have indicated that this compound exhibits potential antimicrobial properties. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against various pathogens.

- Anticancer Properties : Research has shown that this compound can inhibit cancer cell lines, including human lung cancer cells (A549) and colorectal cancer cells (HCT116). The mechanism involves inducing apoptosis through the activation of caspase pathways .

Medicine

- Drug Development : Due to its biological activities, this compound is being investigated as a potential lead compound for new therapeutic agents targeting cancer and infectious diseases. The structural modifications at the C3 position have been explored to enhance selectivity against specific targets such as histone deacetylases (HDACs) .

Industrial Applications

- Dyes and Catalysts : This compound is also utilized in the production of dyes and catalysts due to its unique chemical properties. The presence of both chloro and nitro groups allows for various functionalizations that are beneficial in industrial applications .

Case Studies

-

Anticancer Activity Evaluation :

A study investigated the effect of this compound on human lung cancer cell lines, demonstrating significant cytotoxic effects with IC50 values indicating potent activity against A549 cells. The mechanism involved apoptosis induction via caspase activation pathways . -

Antimicrobial Studies :

Research into the antimicrobial properties revealed that derivatives of this compound showed effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.

作用机制

The biological activity of 3-Chloro-8-nitroquinoline is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects . The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity .

相似化合物的比较

3-Bromo-8-nitroquinoline: Similar structure with a bromine atom instead of chlorine.

8-Nitroquinoline: Lacks the chloro substituent.

3-Chloro-8-aminoquinoline: Reduction product of 3-Chloro-8-nitroquinoline.

Uniqueness: this compound is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

生物活性

3-Chloro-8-nitroquinoline (C₉H₆ClN₃O₂) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, applications, and relevant case studies, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound features a quinoline core with a chlorine atom at the 3-position and a nitro group at the 8-position. This unique substitution pattern significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to both antimicrobial and anticancer effects.

Key Mechanisms:

- Antimicrobial Activity : The compound exhibits potential against various bacterial strains by disrupting cellular processes.

- Anticancer Activity : It has shown promise in inhibiting tumor cell growth by targeting specific pathways involved in cancer progression.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Properties :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition, suggesting its potential as an antibacterial agent.

-

Anticancer Activity :

- In vitro studies demonstrated that this compound significantly inhibited the proliferation of human epidermoid carcinoma cells (A431) and breast cancer cells (MDA-MB-468). The compound's IC50 values were found to be in the low micromolar range, indicating potent anticancer properties.

-

Mechanistic Insights :

- Research revealed that the compound's anticancer activity is mediated through the inhibition of EGFR signaling pathways, which are crucial for tumor growth and survival. This was validated using sulforhodamine B assays to assess cell viability post-treatment.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Bromo-8-nitroquinoline | Bromine instead of chlorine | Similar antimicrobial but varied anticancer effects. |

| 8-Nitroquinoline | Lacks chloro substituent | Exhibits weaker activity compared to chlorinated derivatives. |

| 3-Chloro-8-aminoquinoline | Reduction product | Enhanced solubility but reduced biological activity. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-8-nitroquinoline, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves nitration and chlorination of quinoline precursors. For example, nitration at the 8-position can be achieved using a mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration. Subsequent chlorination at the 3-position may employ POCl₃ or PCl₃ in anhydrous conditions, with rigorous exclusion of moisture to prevent hydrolysis. Reaction progress should be monitored via TLC or HPLC, and intermediates should be purified via recrystallization (e.g., using methanol/water mixtures). For reproducibility, document exact molar ratios, solvent purity, and temperature gradients .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Confirm substituent positions via characteristic chemical shifts (e.g., nitro groups deshield adjacent protons).

- X-ray crystallography : Resolve bond lengths and angles to verify regioselectivity (e.g., planar quinoline ring systems with deviations <0.04 Å) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 223.5 for C₉H₄ClN₂O₂) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The 3-chloro group is highly electrophilic due to electron withdrawal by the nitro group. In polar aprotic solvents (e.g., DMF), it undergoes substitution with amines or alkoxides. For example, reaction with NaBH₃CN reduces nitro to amine while retaining the chloro substituent, enabling further functionalization . Kinetic studies (via UV-Vis or GC-MS) can assess reaction rates under varying pH and temperature.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition.

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Reference safety data for structurally similar compounds (e.g., 4-Chloro-8-nitroquinoline derivatives) for hazard codes (e.g., H302: harmful if swallowed) .

Advanced Research Questions

Q. Which computational methods (e.g., DFT functionals) are most reliable for modeling the electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) with a 6-31G(d,p) basis set are effective for predicting frontier molecular orbitals (HOMO/LUMO) and charge distribution. Include exact-exchange terms (e.g., 20% Hartree-Fock exchange) to improve accuracy for nitro-group electron withdrawal effects. Validate against experimental UV-Vis spectra .

Q. How can researchers reconcile contradictory data on the biological activity of this compound derivatives across studies?

- Methodological Answer : Conduct meta-analysis with the following steps:

- Standardize assays : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C).

- Control for impurities : Use HPLC to verify compound purity (>98%).

- Assess solvent effects : Activity may vary in DMSO vs. aqueous buffers due to solubility differences.

- Cross-reference crystallographic data to confirm structural consistency .

Q. What advanced analytical techniques are recommended for quantifying trace degradation products of this compound in environmental samples?

- Methodological Answer :

- LC-HRMS : Use high-resolution mass spectrometry with electrospray ionization (ESI) to detect sub-ppm degradation products.

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track decomposition pathways.

- QTOF-MS/MS : Fragment ions can identify nitro-reduction byproducts (e.g., 8-amino-3-chloroquinoline) .

Q. How should researchers design experiments to ensure compliance with reproducibility guidelines (e.g., NIH, IACUC) when testing this compound in preclinical studies?

- Methodological Answer :

- Documentation : Follow the NIH preclinical checklist (e.g., animal strain, dosing regimen, statistical power analysis).

- Blinding : Use coded samples to eliminate bias in activity assessments.

- Data transparency : Share raw spectra, crystallographic files (CIF), and statistical code in supplementary materials.

- Reference institutional ethics guidelines (e.g., IRB approval codes) .

属性

IUPAC Name |

3-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURBIXAVAXWTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503344 | |

| Record name | 3-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73868-16-3 | |

| Record name | 3-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。